molecular formula C21H17N7OS B2860422 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide CAS No. 1706283-99-9

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide

Cat. No. B2860422
CAS RN: 1706283-99-9
M. Wt: 415.48
InChI Key: GYTIOVTXDKXLKE-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C21H17N7OS and its molecular weight is 415.48. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity and Potential Biological Applications

Compounds with pyrazolobenzothiazine structures, including those with similar motifs to the specified chemical, have been synthesized and evaluated for their antioxidant activities. These studies have found that many compounds within this chemical family possess moderate to significant radical scavenging activity, suggesting their potential as templates for developing new biologically active compounds with antioxidant properties (Ahmad et al., 2012). The antioxidant properties are significant because oxidative stress is linked to various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Anticancer Properties

Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives has revealed that almost all the tested compounds showed antitumor activity, especially against the MCF-7 human breast adenocarcinoma cell line. This includes compounds with structural similarities to the molecule , indicating their potential utility in cancer treatment strategies (Abdellatif et al., 2014).

Antimicrobial Activity

Compounds related to the pyrazolo and imidazo thiazol families have shown significant antimicrobial activities. This includes pyrazolo[3,4-d]pyridazines and related structures, which have demonstrated good antimicrobial, anti-inflammatory, and analgesic activities, suggesting their potential as templates for developing new antimicrobial agents (Zaki et al., 2016).

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. Similar compounds have been shown to have antiviral or antitumoral activity .

Mode of Action

It has been suggested that the antitumoral activity of similar compounds is due to the inhibition of tubulin polymerization . This suggests that the compound may interact with its targets, leading to changes in cellular structures and functions.

Biochemical Pathways

The inhibition of tubulin polymerization would disrupt the formation of the mitotic spindle, thereby preventing cell division and leading to cell death .

Pharmacokinetics

Similar compounds have been shown to have good thermal stability , which could potentially impact their bioavailability and pharmacokinetic properties.

Result of Action

The result of the compound’s action is likely to be cell death, given its potential antitumoral activity. By inhibiting tubulin polymerization, the compound disrupts the process of cell division, leading to cell death .

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7OS/c1-13-11-14(2)28(26-13)19-8-7-17(24-25-19)20(29)22-16-6-4-3-5-15(16)18-12-27-9-10-30-21(27)23-18/h3-12H,1-2H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTIOVTXDKXLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.